molecular formula C17H17NO3 B192813 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone CAS No. 4803-57-0

5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

Cat. No.: B192813
CAS No.: 4803-57-0
M. Wt: 283.32 g/mol
InChI Key: RGPDMDJBVKHZFW-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone is a key structural component of donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease (AD) treatment . The compound features a bicyclic indanone core substituted with methoxy groups at positions 5 and 6, and a pyridylmethyl group at position 2. This moiety enables dual binding interactions with AChE: the indanone system engages in π-stacking with Trp286 at the peripheral anionic site (PAS), while the pyridylmethyl group interacts with the catalytic anionic site (CAS) via hydrogen bonding and hydrophobic contacts . Its molecular formula is C₁₇H₁₇NO₃ (MW: 283.32 g/mol), and it is synthesized via aldol condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde, followed by N-alkylation .

Properties

IUPAC Name

5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDMDJBVKHZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4803-57-0
Record name 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure from EP1954676B1, 5,6-dimethoxy-2-ethoxycarbonyl-1-indanone is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), followed by the addition of 4-pyridylmethyl bromide. The reaction proceeds at ambient temperature, with monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Isolation involves neutralization with a base (e.g., NaOH) and precipitation from organic solvents such as ethyl acetate or 1-butanol. This method achieves high purity (>99% by HPLC) but requires stringent control of reaction time and temperature to minimize over-alkylation.

A related patent (US6252081) details the use of 2-alkoxycarbonyl-1-indanone derivatives as starting materials. For instance, 2-ethoxycarbonyl-5,6-dimethoxy-1-indanone reacts with 4-pyridylmethyl chloride in the presence of lithium hexamethyldisilazane (LHMDS), yielding the alkylated product after decarboxylation. This variant avoids the need for halide precursors but introduces additional steps for decarboxylation.

Darzens Condensation Followed by Deoxygenation

A multi-step strategy reported in Chemical and Pharmaceutical Bulletin involves Darzens condensation followed by zinc-mediated deoxygenation. This route is notable for its scalability and compatibility with diverse substrates.

Darzens Condensation: Formation of Epoxide Intermediate

The reaction of 2-bromo-5,6-dimethoxyindanone with pyridine-4-carboxaldehyde in the presence of a base generates an epoxide intermediate (5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one). Optimization studies (Table 1) identified potassium tert-butoxide in dichloromethane (DCM) at −20°C as optimal, achieving an 87% yield of the epoxide while minimizing dehydration byproducts.

Table 1: Optimization of Darzens Condensation Parameters

EntryBaseSolventTemperature (°C)Yield (%)
1KOHEtOH2545
2NaOMeMeOH062
3KOtBuDCM−2087
4LDATHF−7878

Deoxygenation to Target Compound

The epoxide undergoes deoxygenation using zinc powder in acetic acid at 50–55°C, selectively reducing the oxirane ring to yield 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone. This step achieves an 81% yield, with the crude product purified via basification and extraction into ethyl acetate. The overall two-step process offers a 70% combined yield, making it suitable for large-scale synthesis despite its complexity.

Alkylation–Decarboxylation of 2-Alkoxycarbonyl Derivatives

A hybrid approach from US6252081 involves alkylation of 2-alkoxycarbonyl-1-indanone derivatives followed by decarboxylation. This method balances simplicity and efficiency, particularly when starting materials are readily available.

Alkylation with 4-Pyridylmethyl Halides

2-Ethoxycarbonyl-5,6-dimethoxy-1-indanone reacts with 4-pyridylmethyl bromide in THF using LHMDS as the base. The reaction proceeds at 0°C, affording the alkylated intermediate in 85% yield. Notably, this step avoids the use of moisture-sensitive reagents like NaH, enhancing reproducibility.

Decarboxylation to Final Product

Thermal decarboxylation of the alkylated intermediate occurs at 120°C in dimethylformamide (DMF), catalyzed by copper(I) oxide. This step achieves near-quantitative conversion, with the target compound isolated via solvent evaporation and recrystallization from ethanol. The combined yield for this two-step process is 78%, offering a robust alternative to direct alkylation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodStepsYield (%)Purity (%)Scalability
Direct Alkylation170–85>99High
Darzens–Deoxygenation27098Moderate
Alkylation–Decarb.27897High
  • Direct Alkylation excels in simplicity and yield but requires anhydrous conditions and expensive bases like NaH.

  • Darzens–Deoxygenation offers superior regioselectivity, albeit with longer reaction times and moderate scalability.

  • Alkylation–Decarboxylation balances cost and efficiency, though decarboxylation demands high temperatures.

Industrial Considerations and Environmental Impact

Large-scale production favors direct alkylation due to its one-step protocol and compatibility with continuous flow reactors. However, the Darzens route generates fewer halogenated byproducts, aligning with green chemistry principles. Solvent recovery systems (e.g., THF distillation) and catalytic hydrogenation (for decarboxylation) further enhance sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis Process Overview

StepDescription
1Condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde.
2Use of mild bases (e.g., potassium hydroxide) in demineralized water.
3Benzylation of the resulting compound to yield intermediates for donepezil synthesis.

Pharmacological Applications

The primary application of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is as a precursor in the synthesis of donepezil hydrochloride. Donepezil is a reversible inhibitor of acetylcholinesterase and is used in the management of Alzheimer's disease by increasing the levels of acetylcholine in the brain, thereby enhancing cognitive function .

Clinical Relevance

  • Alzheimer's Disease Treatment : Donepezil has been shown to improve cognition and function in patients with mild to moderate Alzheimer's disease.
  • Impurity Identification : The compound has been identified as an impurity in donepezil formulations, which underscores its significance in quality control during pharmaceutical manufacturing .

Research Insights and Case Studies

Numerous studies have focused on optimizing the synthesis of this compound and its derivatives to enhance yields and reduce environmental impact.

Case Study: Synthesis Optimization

One notable study demonstrated an improved process for synthesizing this compound that resulted in higher purity and yield while minimizing hazardous waste. The authors reported a yield increase from previous methods that often required complex purification steps .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone are compared below with related AChE inhibitors and hybrid derivatives:

Structural and Functional Analogues

Compound Structural Features AChE IC₅₀ BuChE IC₅₀ Beta-Amyloid Aggregation Inhibition Key Advantages/Limitations
This compound (Core of donepezil) Indanone core with 5,6-dimethoxy and pyridylmethyl substituents 6.0–19.2 nM 10.2–419 nM Moderate High BBB permeability; selective for AChE over BuChE; limited anti-amyloid activity .
6-Chlorotacrine-Donepezil Hybrids Combines 6-chlorotacrine (CAS binder) with donepezil’s indanone (PAS binder) 0.27–2.61 nM 61–419 nM Significant (IC₅₀: 1–10 µM) 760-fold more potent than tacrine; dual-site binding enhances anti-amyloid effects .
Huprine Derivatives Hybrid of tacrine and huperzine A; bicyclic quinoline-indanone system 0.3–49.9 nM 61–419 nM Not reported Subnanomolar AChE inhibition; poor BBB penetration limits therapeutic utility .
Spiropyrrolidines Derived from 5,6-dimethoxy-2-(arylidene)-1-indanone and isatin 10–50 µM >100 µM Not tested Moderate AChE inhibition; structural diversity enables optimization .
Pyridinium Halide Derivatives 1-Alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium salts 0.5–5.0 µM 2.0–10.0 µM Not reported Charged molecules limit BBB penetration; potent BuChE inhibition .

Key Research Findings

Potency Enhancement via Hybridization: The 6-chlorotacrine-donepezil hybrids exhibit IC₅₀ = 0.27 nM for AChE, representing a 760-fold increase over tacrine and a 45-fold improvement over donepezil alone. This is attributed to synergistic interactions at CAS (via 6-chlorotacrine) and PAS/midgorge (via indanone) . The indanone moiety’s methoxy groups enhance π-stacking with Trp286, while the pyridylmethyl group forms a salt bridge with Asp74, stabilizing the enzyme-inhibitor complex .

Anti-Amyloid Activity: Hybrids containing the indanone fragment inhibit AChE-induced beta-amyloid aggregation (IC₅₀: 1–10 µM), outperforming donepezil (IC₅₀ > 50 µM) .

Selectivity and Toxicity: this compound derivatives show 10–100× selectivity for AChE over butyrylcholinesterase (BuChE), reducing off-target effects . In contrast, tacrine-based hybrids exhibit hepatotoxicity due to reactive metabolites, whereas donepezil derivatives have safer profiles .

Biological Activity

5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease. This compound is a key intermediate in the synthesis of donepezil, a well-known acetylcholinesterase inhibitor used to manage symptoms of Alzheimer's. The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action, efficacy, and safety profiles.

This compound is characterized by its unique structure, which includes:

  • Molecular Formula : C17H17N O3
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 11572727

The primary mechanism of action for this compound is its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Acetylcholinesterase Inhibition

Research indicates that derivatives of this compound exhibit potent AChE inhibitory activity. For instance:

  • IC50 Values : Studies have reported IC50 values as low as 3 nM for dual binding site AChE inhibitors derived from this compound, demonstrating superior potency compared to donepezil (IC50 = 11 nM) .

Neuroprotective Effects

In addition to AChE inhibition, this compound has shown neuroprotective properties:

  • In Vivo Studies : In APP/PS1 transgenic mice models, treatment with derivatives led to reduced amyloid-beta plaque deposition and improved cognitive function .
  • Mechanisms : The neuroprotective effects are attributed to the compound's ability to attenuate neuroinflammation and promote microglial phagocytosis of amyloid-beta .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

  • Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Findings : The compound significantly reduced oxidative stress markers and improved neuronal survival in vitro .
  • Toxicity Assessment :
    • Objective : Evaluate the safety profile in animal models.
    • Findings : High LD50 values were observed, indicating a favorable safety margin for further development .
  • Pharmacokinetic Studies :
    • Objective : Analyze absorption and distribution.
    • Findings : The compound demonstrated good oral bioavailability (67.2%) and brain penetration (>10%), crucial for central nervous system activity .

Comparative Analysis with Other Compounds

Compound NameIC50 (nM)MechanismNeuroprotective Effects
Donepezil11AChE InhibitionModerate
This compound3AChE InhibitionHigh

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone?

Answer:

  • Key methods :
    • Cycloaddition reactions : Azomethine ylides react with 2-arylidene-1,3-indanediones to form spiropyrrolidine derivatives, as described in Scheme 59 of .
    • Hybrid synthesis : Combine the indanone fragment of donepezil with tacrine or 6-chlorotacrine units via linkers (e.g., piperidine or quinoline systems) to achieve dual-site AChE inhibition .
  • Catalysts : TiO₂–silica solid-supported catalysts improve cycloaddition efficiency .
  • Purification : Use HPLC to confirm purity (>95%) and structural integrity via NMR and mass spectrometry .

Basic: How should this compound be stored to maintain stability in laboratory settings?

Answer:

  • Storage : At +4°C in airtight, light-protected containers to prevent degradation .
  • Safety protocols : Follow lab safety guidelines for handling impurities (e.g., segregation of organic/inorganic reagents, use of fume hoods, and adherence to waste disposal regulations) .
  • Handling : Use personal protective equipment (PPE) and ensure at least two researchers are present during high-risk experiments .

Advanced: How can researchers design experiments to evaluate its dual-site binding mechanism to acetylcholinesterase (AChE)?

Answer:

  • Molecular docking : Use software like AutoDock to model interactions between the indanone fragment (peripheral site) and tacrine derivatives (active site) .
  • In vitro assays :
    • Measure IC₅₀ values using Ellman’s method with human AChE.
    • Compare inhibition kinetics with donepezil (IC₅₀ = 14.4–19.2 nM) and hybrid derivatives (e.g., compound 56, IC₅₀ = 0.27 nM) .
  • Linker optimization : Adjust linker length (e.g., 4–6 methylene groups) to balance dual-site binding .

Advanced: How to address discrepancies in reported IC₅₀ values across studies?

Answer:

  • Factors causing variability :
    • Enzyme source (e.g., recombinant vs. tissue-derived AChE).
    • Assay conditions (pH, temperature, substrate concentration).
  • Mitigation strategies :
    • Standardize protocols using WHO-recommended reference standards .
    • Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry) .

Basic: What analytical techniques are critical for confirming purity and structural identity?

Answer:

  • HPLC : Purity >95% confirmed using C18 columns and UV detection (λ = 254 nm) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify methoxy (δ 3.8–4.0 ppm) and pyridylmethyl groups .
    • MS : Exact mass 283.1208 (ESI+) .
  • Reference standards : Use certified materials (e.g., TRC-D460708) for calibration .

Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity : Introduce halogen substituents (e.g., chlorine) to increase logP .
  • Reduced H-bond donors : Replace polar groups with methyl or benzyl moieties.
  • Case study : Hybrid compound 58 achieved CNS penetration with IC₅₀ = 1.38 µM for AChE .

Basic: Which solvents are optimal for solubility in pharmacokinetic studies?

Answer:

  • Solubility data (283.15–323.15 K) :

    SolventSolubility (mg/mL)
    Methanol12.4–45.8
    Ethanol8.2–32.6
    n-Propanol5.1–24.9
    • Recommendation : Use methanol at 323.15 K for maximal solubility .

Advanced: How to mitigate toxicity while retaining AChE inhibitory activity?

Answer:

  • Replace toxic moieties : Substitute tacrine with 6-chlorotacrine to reduce hepatotoxicity .
  • Prodrug strategies : Mask reactive groups (e.g., ester prodrugs) for targeted release .
  • In silico toxicity screening : Use platforms like ADMET Predictor™ to prioritize low-risk analogs.

Advanced: What crystallographic data support its binding mode to AChE?

Answer:

  • X-ray crystallography : The indanone fragment occupies the peripheral anionic site (PAS), while the pyridylmethyl group interacts with Trp286 via π-π stacking .
  • Hydrogen bonding : The methoxy groups form H-bonds with Tyr341 and Asp74 .

Basic: How to validate its role in inhibiting amyloid-beta (Aβ) aggregation?

Answer:

  • Thioflavin T assay : Monitor Aβ₁–₄₂ aggregation inhibition (e.g., compound 57 showed 65.9% inhibition) .
  • TEM imaging : Confirm reduced fibril formation in the presence of the compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Reactant of Route 2
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

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